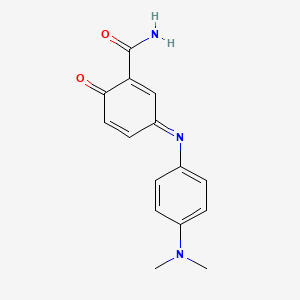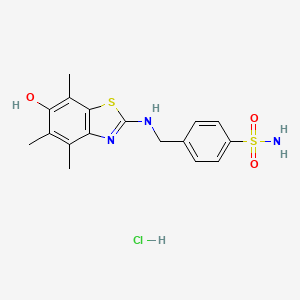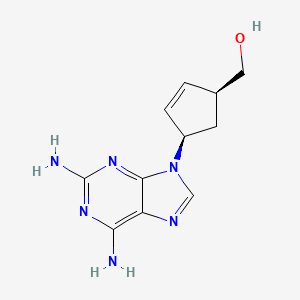
1-Phényluracile
Vue d'ensemble
Description
1-Phenyluracil, also known as mephentermine, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It has been subject to extensive scientific research in various fields. It has also been mentioned in the context of herbicidal phenyluracils .
Molecular Structure Analysis
While specific information on the molecular structure analysis of 1-Phenyluracil was not found, it’s important to note that molecular structure characterization often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
Applications De Recherche Scientifique
Bases nucléiques modifiées dans la recherche biomédicale
1-Phényluracile: est une base nucléique modifiée qui a des implications significatives dans la recherche biomédicale. Il peut être utilisé pour étudier les mutations génomiques, le diagnostic des maladies, le silençage des gènes et comme sonde moléculaire {svg_1}. La capacité à modifier les propriétés d'appariement de bases de l'ADN avec de telles bases nucléiques modifiées est cruciale pour l'expansion des alphabets génétiques et la compréhension des dommages à l'ADN sous rayonnement ultraviolet {svg_2}.
Médicaments antitumoraux et antibactériens
La modification structurelle de l'uracile pour créer This compound peut conduire au développement de nouveaux médicaments antitumoraux et antibactériens. Des composés analogues comme le 5-fluorouracile ont été largement utilisés dans le traitement du cancer, suggérant une application pharmaceutique potentielle pour This compound dans la synthèse de médicaments {svg_3}.
Synthèse des bases nucléiques pyrimidiques
This compound: peut être synthétisé en utilisant des méthodes assistées par micro-ondes dans des conditions sans solvant, ce qui est une approche plus efficace que les méthodes conventionnelles. Cette synthèse est particulièrement intéressante pour étudier la propension des bases nucléiques pyrimidiques à la formation rapide de lésions photochimiques, qui causent des dommages génomiques {svg_4}.
Catalyseurs à atome unique
Dans le domaine de la catalyse, This compound pourrait être exploré comme un ligand pour les catalyseurs à atome unique. Ces catalyseurs sont connus pour leur forte activité et leur haute sélectivité et sont utilisés dans diverses réactions catalytiques. La structure unique de This compound pourrait contribuer au développement de nouveaux catalyseurs avec des propriétés de performance améliorées {svg_5}.
Ingénierie moléculaire
La modification des bases nucléiques comme This compound est intéressante en ingénierie moléculaire, où elles peuvent être utilisées pour induire des propriétés d'appariement de bases modifiées dans les duplex d'ADN. Cela a des applications dans la création de biomolécules plus stables et fonctionnelles pour diverses études scientifiques {svg_6}.
Réactions photocatalytiques
This compound: pourrait potentiellement être utilisé dans des réactions photocatalytiques en raison de ses propriétés stériques et électroniques modifiées. Cette application est particulièrement pertinente dans le contexte de la conversion d'énergie et de la remédiation environnementale, où des photocatalyseurs efficaces sont nécessaires {svg_7}.
Mécanisme D'action
Target of Action
1-Phenyluracil is a pyrimidine analog, similar to Fluorouracil . Pyrimidine analogs typically target enzymes involved in DNA synthesis, such as thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Based on its structural similarity to fluorouracil, it can be inferred that 1-phenyluracil might also inhibit thymidylate synthase . This inhibition can prevent the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
1-Phenyluracil, being a pyrimidine analog, is likely to affect the pyrimidine biosynthesis pathway. The inhibition of thymidylate synthase disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This disruption can lead to an imbalance in the nucleotide pool, causing DNA damage and triggering apoptosis .
Result of Action
The primary result of 1-Phenyluracil’s action would be the inhibition of DNA synthesis, leading to cell death. This is due to the disruption of the pyrimidine biosynthesis pathway, causing DNA damage and triggering apoptosis .
Orientations Futures
While specific future directions for 1-Phenyluracil were not found in the search results, it’s important to note that future research often involves understanding the potential applications of the compound, identifying areas where further study is needed, and exploring innovative ways to utilize the compound .
Analyse Biochimique
Biochemical Properties
1-Phenyluracil plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as uracil-DNA glycosylase, which is involved in the base excision repair pathway. This interaction is crucial for the removal of uracil from DNA, thereby maintaining DNA integrity . Additionally, 1-Phenyluracil can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
1-Phenyluracil affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the expression of genes involved in DNA repair and replication . In terms of cellular metabolism, 1-Phenyluracil can alter the metabolic flux by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell. These effects are critical in understanding how cells respond to DNA damage and repair mechanisms.
Molecular Mechanism
At the molecular level, 1-Phenyluracil exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with uracil-DNA glycosylase involves the formation of a stable enzyme-substrate complex, which facilitates the excision of uracil from DNA . This binding interaction is crucial for the enzyme’s catalytic activity and overall function in DNA repair pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyluracil can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of 1-Phenyluracil on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of 1-Phenyluracil vary with different dosages in animal models. At low doses, the compound has been shown to enhance DNA repair mechanisms without causing significant toxicity . At higher doses, 1-Phenyluracil can exhibit toxic effects, including cellular apoptosis and necrosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
1-Phenyluracil is involved in several metabolic pathways, including those related to nucleotide metabolism and DNA repair . It interacts with enzymes such as uracil-DNA glycosylase and other nucleotide-processing enzymes, affecting the levels of various metabolites. These interactions can influence the overall metabolic flux, leading to changes in the cellular metabolic state.
Transport and Distribution
Within cells and tissues, 1-Phenyluracil is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The distribution of 1-Phenyluracil is generally uneven, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
1-Phenyluracil is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments. For instance, in the nucleus, 1-Phenyluracil can interact with DNA repair enzymes, while in the cytoplasm, it may influence metabolic enzymes. The localization of 1-Phenyluracil is often directed by specific targeting signals and post-translational modifications.
Propriétés
IUPAC Name |
1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXKKNILLDRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175596 | |
| Record name | 1-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21321-07-3 | |
| Record name | 1-Phenyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The studies mention novel ring transformations involving 1-phenyluracil derivatives. Could you elaborate on these reactions and their significance?
A1: Several studies showcase the unique reactivity of 1-phenyluracil derivatives:
- Reaction with amines and hydrazine: 5-Bromo-6-methyl-1-phenyluracil undergoes ring transformation to yield 1-arylhydantoins when treated with amines, and 4-ureidopyrazol-3-ones with hydrazine hydrate. This second transformation involves a fascinating double ring transformation via a hydantoin intermediate. [, ]
- Formation of barbituric acid derivatives: Both 5-thiocarbamoyl- and 5-carbamoyl-3-methyl-1-phenyluracil derivatives, when subjected to heat in ethanolic sodium ethoxide, undergo ring transformation to produce 5-anilinomethylene-4-thiobarbituric acid and 5-anilinomethylenebarbituric acids, respectively. []
Q2: Can you provide details about the synthesis of a specific 1-phenyluracil derivative mentioned in the papers?
A3: One paper details the synthesis of 6-(1-methylhydrazino)-1-phenyluracil, a key intermediate for synthesizing fervenulin-type compounds. [] This synthesis involves several steps:
- Reaction with methylhydrazine: Reacting compound (8) with methylhydrazine yields the desired 6-(1-methylhydrazino)-1-phenyluracil (16). []
Q3: How does the introduction of various substituents on the phenyl ring affect the biological activity of 1-phenyluracil?
A4: While specific structure-activity relationships (SAR) aren't extensively discussed in the provided papers, one study highlights that attaching appropriately substituted phenyl groups at the 1-position of uracil can dramatically increase its anticoccidial activity. [] This suggests that modifications to the phenyl ring can significantly impact the compound's potency, potentially by influencing its interaction with biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

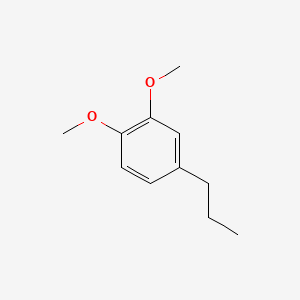
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
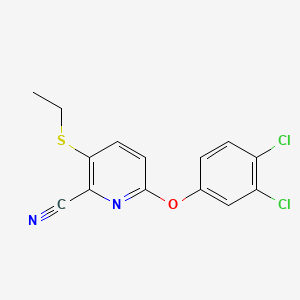
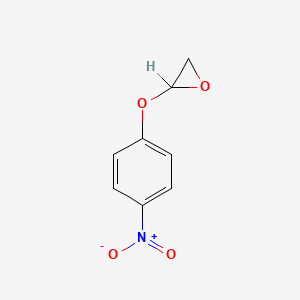


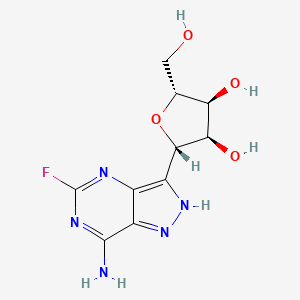
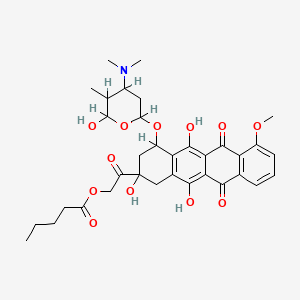

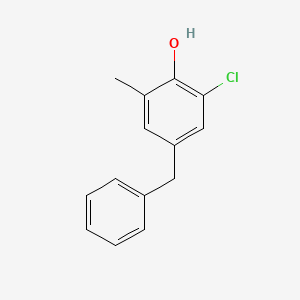
![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)
